molecular formula C10H17NOS B10761663 Cevimeline CAS No. 1035535-90-0

Cevimeline

Numéro de catalogue: B10761663
Numéro CAS: 1035535-90-0
Poids moléculaire: 199.32 g/mol
Clé InChI: WUTYZMFRCNBCHQ-PSASIEDQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La céviméline est un analogue synthétique de l’alcaloïde naturel muscarine. Elle est principalement utilisée comme agoniste des récepteurs muscariniques, ciblant spécifiquement les récepteurs M1 et M3. Ce composé est couramment prescrit pour le traitement de la sécheresse buccale (xérostomie) associée au syndrome de Sjögren, une maladie auto-immune chronique qui affecte les glandes productrices d’humidité du corps .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la céviméline implique la préparation de la 2-méthylspiro(1,3-oxathiolane-5,3’)quinuclidine. L’une des méthodes consiste à préparer l’époxyde de la 3-méthylènequinuclidine, qui est ensuite réagie avec du sulfure d’hydrogène pour produire de la 3-hydroxy-3-mercaptométhylquinuclidine. Cet intermédiaire est ensuite condensé avec de l’acétaldéhyde en présence d’un acide de Lewis, tel que l’éthérate de trifluorure de bore, pour donner la céviméline .

Méthodes de production industrielle : Un procédé industriellement acceptable pour la préparation de la céviméline implique l’utilisation d’un mélange d’isomères cis et trans de la 2-méthylspiro(1,3-oxathiolane-5,3’)quinuclidine. Le mélange est traité avec un acide chiral pour former un sel, qui est ensuite recristallisé pour obtenir la cis-céviméline pure .

Analyse Des Réactions Chimiques

Types de réactions : La céviméline subit principalement des réactions de substitution en raison de la présence de ses groupes fonctionnels. Elle peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

    Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.

    Réactions d’oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

    Réactions de réduction : Des réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’halogénation peut introduire des atomes d’halogène dans la molécule, tandis que l’oxydation peut conduire à la formation de sulfoxydes ou de sulfones.

4. Applications de la recherche scientifique

La céviméline a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Treatment of Xerostomia in Sjögren's Syndrome

Clinical Efficacy:
Cevimeline has been extensively studied for its effectiveness in treating xerostomia in patients with Sjögren's syndrome. A pivotal double-blind, randomized, placebo-controlled trial demonstrated that patients receiving 30 mg of this compound three times daily reported significant improvements in dry mouth symptoms and salivary flow compared to the placebo group. The study involved 75 patients and showed statistically significant results at various assessment points (P = 0.004 for the 30 mg group) .

Long-term Safety:
An open-label study assessed the long-term safety of this compound in 255 patients with radiation-induced xerostomia due to head-and-neck cancer. Over a 52-week period, 59.2% of subjects reported improvement in dry mouth symptoms, with most adverse events being mild to moderate .

Table 1: Efficacy of this compound in Sjögren's Syndrome

Dosage (mg)Duration (weeks)Improvement in Dry Mouth (%)Adverse Events (%)
3067320
6066825
45 (long-term)5259.268.6

Radiation-Induced Xerostomia

This compound is also indicated for managing xerostomia resulting from radiation therapy in head and neck cancer patients. A study involving subjects who had received more than 40 Gy of radiation found that this compound significantly improved salivary flow and reduced symptoms of dry mouth .

Case Study Insights:
In a long-term study, patients reported consistent improvement over time, with a notable decrease in reliance on artificial saliva products. The most common side effects included increased sweating and gastrointestinal disturbances .

Cognitive Enhancement Potential

Recent studies have explored this compound's potential beyond salivary stimulation, particularly its effects on cognitive functions in Alzheimer's disease patients. Research indicates that this compound may enhance cognitive performance by modulating acetylcholine levels through muscarinic receptors .

Mechanistic Insights:
this compound has shown promise in animal models by improving memory deficits and reducing amyloid-β peptide levels associated with Alzheimer's pathology. These findings suggest that this compound could be a candidate for further research into cognitive enhancement therapies .

Mécanisme D'action

La céviméline agit comme un agoniste cholinergique en se liant et en activant les récepteurs muscariniques M1 et M3. Les récepteurs M1 se trouvent généralement dans les glandes sécrétoires, et leur activation entraîne une augmentation de la sécrétion de ces glandes. Les récepteurs M3 sont situés sur les muscles lisses et diverses glandes, ce qui entraîne une contraction des muscles lisses et une augmentation des sécrétions glandulaires lorsqu’ils sont activés .

Comparaison Avec Des Composés Similaires

La céviméline est souvent comparée à d’autres agonistes des récepteurs muscariniques tels que la pilocarpine et le béthanechol :

Unicité : La spécificité de la céviméline pour les récepteurs M1 et M3 la rend particulièrement efficace pour stimuler les sécrétions salivaires et sudoripares, ce qui est bénéfique pour les patients atteints du syndrome de Sjögren .

Composés similaires :

  • Pilocarpine
  • Béthanechol
  • Hydroxychloroquine (utilisée hors AMM pour le syndrome de Sjögren)

La céviméline se distingue par son action ciblée sur des récepteurs muscariniques spécifiques, ce qui en fait un agent thérapeutique précieux pour les affections impliquant des déficiences de sécrétion glandulaire.

Activité Biologique

Cevimeline is a cholinergic agonist primarily used to treat dry mouth (xerostomia) in patients with Sjögren's syndrome. It selectively stimulates muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, leading to increased secretion from salivary and lacrimal glands. This article delves into the biological activity of this compound, supported by pharmacological data, case studies, and research findings.

This compound acts as an agonist at muscarinic acetylcholine receptors, specifically:

  • M1 Receptors : Primarily located in the central nervous system and glands, this compound shows high affinity for these receptors.
  • M3 Receptors : Predominantly found in exocrine glands, stimulation leads to increased salivation and tear production.

The selectivity of this compound for these receptors is notable, with effective concentrations (EC50EC_{50}) being approximately:

  • M1: 0.023 μM
  • M3: 0.048 μM
  • M2: 1.04 μM
  • M4: 1.31 μM
  • M5: 0.063 μM

This selectivity profile indicates that this compound is a potent M1 agonist with significant activity at the M3 receptor, which is crucial for its therapeutic effects in xerostomia treatment .

Pharmacokinetics

This compound exhibits rapid absorption with peak plasma concentrations reached within 1.5 to 2 hours post-administration. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution 6 L/kg
Protein Binding < 20%
Metabolism Primarily hepatic (CYP2D6, CYP3A4)
Half-life 5 ± 1 hours
Urinary Excretion ~84% of dose in 24 hours

Approximately 44.5% of the drug is metabolized into cis and trans-sulfoxide forms, while only a small fraction is excreted unchanged .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for its efficacy in treating xerostomia due to Sjögren's syndrome and radiation therapy.

Case Studies and Clinical Trials

  • Sjogren's Syndrome : A double-blind study involving 75 patients demonstrated significant improvements in salivary flow and subjective symptoms of dry mouth when administered 30 mg of this compound three times daily compared to placebo (P = .004) .
  • Radiation-Induced Xerostomia : Two phase III trials assessed the efficacy of this compound in patients undergoing radiation therapy for head and neck cancers. Results indicated a marked increase in salivary flow rates and improvement in quality of life measures related to oral dryness .

Adverse Effects

While generally well-tolerated, this compound can cause side effects consistent with its muscarinic activity:

  • Common adverse effects include nausea, diarrhea, sweating, and abdominal pain.
  • A case report highlighted severe muscarinic symptoms following an overdose (300 mg), emphasizing the importance of dosage adherence .

Summary of Findings

This compound's biological activity is characterized by its selective agonistic action on muscarinic receptors, leading to enhanced secretion from exocrine glands. Its pharmacokinetic profile supports effective dosing regimens for managing xerostomia symptoms. Clinical trials consistently demonstrate its efficacy and tolerability, making it a valuable therapeutic option for affected patients.

Propriétés

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYZMFRCNBCHQ-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023777, DTXSID401338115
Record name Cevimeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 4.1X10+4 mg/L at 25 °C /Estimated/
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage.
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

107233-08-9, 1035535-90-0
Record name Cevimeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107233-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cevimeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.